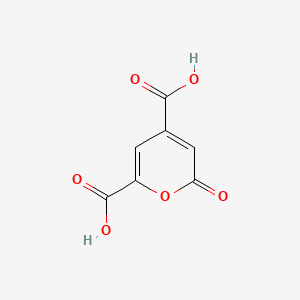

2-oxo-2H-pyran-4,6-dicarboxylic acid

Vue d'ensemble

Description

2-oxo-2H-pyran-4,6-dicarboxylic acid is a chemical compound with the molecular formula C7H4O6. It is a pyrandicarboxylic acid and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor . This compound is also referred to as 2-pyrone-4,6-dicarboxylate .

Méthodes De Préparation

The synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic acid can be achieved through various methods. One common synthetic route involves the use of phenylalanine and tyrosine by the enzyme phenylalanine hydroxylase. Additionally, industrial production methods have been developed, including the use of recombinant strains for the production of 2-pyrone-4,6-dicarboxylic acid .

Analyse Des Réactions Chimiques

2-oxo-2H-pyran-4,6-dicarboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can lead to the formation of different products.

Substitution: Substitution reactions involving common reagents and conditions can yield a variety of products

Applications De Recherche Scientifique

2-oxo-2H-pyran-4,6-dicarboxylic acid has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of pyran derivatives and heterocyclic compounds.

Biology: The compound is found in plants and plays a role in various biological processes.

Medicine: Derivatives of this compound have shown potential antimicrobial activity.

Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-oxo-2H-pyran-4,6-dicarboxylic acid involves its role as a Bronsted acid, donating a hydron to an acceptor . This property makes it a versatile compound in various chemical reactions and processes.

Comparaison Avec Des Composés Similaires

2-oxo-2H-pyran-4,6-dicarboxylic acid can be compared with other similar compounds such as:

2-oxo-2H-pyran-4,6-dicarboxylate: This is the conjugate base of this compound.

6-oxo-6H-pyran-2,4-dicarboxylic acid: Another similar compound with different functional groups.

These comparisons highlight the unique properties and applications of this compound in various fields.

Activité Biologique

2-Oxo-2H-pyran-4,6-dicarboxylic acid (commonly referred to as PDC) is a chemical compound with the molecular formula . It belongs to the class of pyrandicarboxylic acids and is recognized for its potential biological activities and applications in various fields, including medicine and industry. This article provides a detailed examination of its biological activity, synthesis, and applications, supported by data tables and research findings.

- IUPAC Name : 6-oxopyran-2,4-dicarboxylic acid

- Molecular Weight : 184.10 g/mol

- CAS Number : 72698-24-9

- Canonical SMILES : C1=C(C=C(OC1=O)C(=O)O)C(=O)O

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C7H4O6 |

| InChI Key | VRMXCPVFSJVVCA-UHFFFAOYSA-N |

| Boiling Point | Not available |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . This has been attributed to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways. For instance, studies have shown that certain derivatives can effectively combat bacterial strains resistant to conventional antibiotics.

The mechanism of action involves the compound acting as a Bronsted acid , which allows it to donate protons to acceptors in biological systems. This proton donation is crucial for various biochemical reactions, including enzymatic processes that are vital for microbial survival .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested several derivatives of PDC against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with some derivatives showing effectiveness comparable to standard antibiotics.

- Application in Pharmaceutical Development :

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Common Synthetic Routes

-

Enzymatic Synthesis :

- Utilizing enzymes such as phenylalanine hydroxylase to convert simple amino acids into PDC.

- Microbial Production :

Productivity Data

| Substrate | Productivity (g/L/h) |

|---|---|

| p-Hydroxybenzoic Acid | 0.77 |

| Syringic Acid | 1.93 |

| Alkaline Pretreated Poplar | 1.53 |

Applications in Industry

This compound is not only significant in medicinal chemistry but also finds applications in:

- Polymer Production : Used as a building block for synthesizing biodegradable polymers.

- Agrochemicals : Its derivatives are explored for use in developing eco-friendly pesticides.

Propriétés

IUPAC Name |

6-oxopyran-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMXCPVFSJVVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222997 | |

| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72698-24-9 | |

| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.